6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine

Kinase inhibitor design ATP-competitive binding Quinazoline regioisomerism

6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine (CAS 89218-46-2) is a fully synthetic, 2,4,6-trisubstituted quinazoline heterocycle with molecular formula C19H19ClN4O and molecular weight 354.83 g/mol. The compound belongs to the 4-anilinoquinazoline chemotype—a scaffold extensively precedented in ATP-competitive kinase inhibitor design, most notably against the epidermal growth factor receptor (EGFR) tyrosine kinase family.

Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
CAS No. 89218-46-2
Cat. No. B15213961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine
CAS89218-46-2
Molecular FormulaC19H19ClN4O
Molecular Weight354.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC3=C2C=C(C=C3)Cl)N4CCOCC4
InChIInChI=1S/C19H19ClN4O/c1-13-2-5-15(6-3-13)21-18-16-12-14(20)4-7-17(16)22-19(23-18)24-8-10-25-11-9-24/h2-7,12H,8-11H2,1H3,(H,21,22,23)
InChIKeyYIADAIXIHHACRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine (CAS 89218-46-2): Structural Classification and Procurement Baseline


6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine (CAS 89218-46-2) is a fully synthetic, 2,4,6-trisubstituted quinazoline heterocycle with molecular formula C19H19ClN4O and molecular weight 354.83 g/mol . The compound belongs to the 4-anilinoquinazoline chemotype—a scaffold extensively precedented in ATP-competitive kinase inhibitor design, most notably against the epidermal growth factor receptor (EGFR) tyrosine kinase family [1]. Its distinctive substitution triad (6-Cl, 2-morpholino, 4-(p-toluidino)) departs from the substitution patterns found in the clinically approved 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and the extensively characterized 6-arylquinazolin-4-amine Clk/Dyrk inhibitors, placing it in a structurally distinct sub-region of quinazoline chemical space [1][2]. High-purity material (NLT 98%) is commercially available for research procurement .

Why 6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


Within the 4-anilinoquinazoline kinase inhibitor class, the 2-position substituent, the 6-position halogen, and the aniline para-substituent each independently and cooperatively dictate kinase selectivity, hinge-region binding geometry, and ATP-competitive potency [1]. Published structure–activity relationship (SAR) studies on 6-arylquinazolin-4-amines demonstrate that replacement of the 6-aryl group with a smaller substituent collapses Clk4 inhibitory activity (IC50 shifts from ~60 nM to >10 µM), confirming that the 6-position is a critical potency and selectivity determinant [1]. In the 2-morpholino-4-anilinoquinazoline sub-series, the morpholine oxygen participates in a water-mediated hydrogen-bond network within the solvent-exposed region of the ATP-binding pocket, and substitution of morpholine by piperazine or acyclic amines markedly alters the inhibition profile [2]. Consequently, generic quinazoline analogs—including unsubstituted or differently substituted 4-anilinoquinazolines, or regioisomers bearing the morpholine at the 4-position—cannot serve as surrogates for this specific compound in structure–activity correlation studies, chemical probe experiments, or procurement workflows requiring defined molecular identity .

Quantitative Differentiation Evidence for 6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine vs. Closest Analogs


Regioisomeric Differentiation: 2-Morpholino vs. 4-Morpholino Quinazoline Topology Determines ATP-Site Docking Geometry

The target compound (CAS 89218-46-2) is a 2-morpholino-4-(p-toluidino)quinazoline, whereas CAS 421578-18-9 is a 4-morpholino-2-(p-toluidino)quinazoline regioisomer . In 4-anilinoquinazoline EGFR inhibitors, the aniline NH at the 4-position forms a critical hydrogen bond with the hinge-region backbone carbonyl of the kinase, while the 2-position substituent projects into the solvent-accessible channel or a hydrophobic back-pocket depending on its size [1]. Swapping the morpholine and aniline positions (as in CAS 421578-18-9) fundamentally alters the pharmacophore: the hydrogen-bond donor is relocated from the hinge-binding 4-position to the solvent-channel 2-position, and the morpholine is placed at the hinge-proximal 4-position where its larger steric volume cannot be accommodated without a significant hinge-region rearrangement [1]. No published biochemical potency data were identified for either regioisomer in peer-reviewed literature as of May 2026; therefore, differential kinase inhibition data cannot be reported at this time.

Kinase inhibitor design ATP-competitive binding Quinazoline regioisomerism

Purity and Physicochemical Specification: Defined Procurement-Grade vs. Uncharacterized Analogs

The target compound is commercially supplied with a certified minimum purity of 98% (NLT 98%) . The nearest commercially cataloged analog, 6-chloro-2-morpholin-4-yl-N-phenylquinazolin-4-amine (CAS 60973-41-3, des-methyl analog), exhibits a reported melting point of 264–265 °C (ethanol) [1], providing a baseline for thermal stability comparisons within the series. The presence of the 4-methyl substituent on the aniline ring in the target compound (p-toluidino vs. anilino) is expected to increase lipophilicity (clogP increment ≈ +0.5 log units vs. the des-methyl analog by fragment-based estimation), which may modulate solubility and passive membrane permeability [2]. No experimentally determined logP, logD, or aqueous solubility data were identified for either compound in the peer-reviewed literature as of May 2026.

Procurement quality control Purity specification Physicochemical characterization

Kinase Selectivity Class Inference: 4-Anilinoquinazoline Scaffold Confers ATP-Competitive Kinase Inhibition

The 4-anilinoquinazoline chemotype has been extensively validated as an ATP-competitive inhibitor scaffold targeting the hinge region of multiple kinases, including EGFR (erlotinib Ki = 0.4 nM), Clk1/4 (IC50 values 27–136 nM for optimized 6-aryl analogs), and Dyrk1A (IC50 = 27 nM for compound 4 in the 6-aryl series) [1][2]. The target compound's 2-morpholino substituent is a feature shared with a subset of PI3K/DNA-PK inhibitor quinazolines, where it occupies the solvent-exposed affinity pocket [3]. However, direct quantitative kinase inhibition data (IC50, Ki, or % inhibition at defined concentration) for the specific compound CAS 89218-46-2 or its close 2-morpholino-4-anilino-6-haloquinazoline congeners were not retrievable from peer-reviewed literature or public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of May 2026. Consequently, all kinase target engagement claims remain at the class-inference level and must be experimentally verified.

Kinase inhibition EGFR family Chemical probe development

6-Chloro Substituent as a Synthetic Handle and Physicochemical Modulator versus 6-Unsubstituted and 6,7-Dimethoxy Analogs

The 6-chloro substituent provides a chemically tractable handle for late-stage diversification via cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), which is absent in 6-unsubstituted quinazoline analogs . In medicinal chemistry optimization campaigns, the 6-Cl atom serves dual roles: (i) as a synthetic exit vector for parallel library synthesis, and (ii) as a lipophilic, electron-withdrawing substituent that modulates the electron density of the quinazoline core, potentially affecting hinge-region H-bond acceptor strength at N1 [1]. By contrast, the more common 6,7-dimethoxy substitution pattern (as in gefitinib and related clinical candidates) increases electron density via +M effects, which produces an opposite electronic modulation of the quinazoline core [1]. The target compound therefore occupies a distinct electronic property space that may translate into differentiated kinase selectivity when profiled.

Synthetic diversification Halogen effects Lead optimization

Recommended Research and Procurement Scenarios for 6-Chloro-N-(4-methylphenyl)-2-(morpholin-4-yl)quinazolin-4-amine


Chemical Probe and Tool Compound Development for Kinase Selectivity Profiling

The compound's 2-morpholino-4-anilino-6-chloroquinazoline scaffold combines structural motifs from both EGFR inhibitors (4-anilino) and PI3K/DNA-PK inhibitors (2-morpholino), making it a suitable candidate for broad-kinome selectivity profiling to identify unexpected kinase targets [1][2]. Procurement of high-purity material (NLT 98%) is recommended before submission to comprehensive kinase panel screening (e.g., DiscoverX scanMAX or Reaction Biology HotSpot) to establish its selectivity fingerprint .

SAR Library Synthesis via Pd-Catalyzed Cross-Coupling at the 6-Position

The 6-chloro substituent serves as a synthetic exit vector for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling the parallel synthesis of 6-aryl, 6-heteroaryl, or 6-amino derivatives for kinase SAR exploration [1]. The 4-methyl group on the aniline ring provides a steric and electronic reference point that can be systematically varied, while the 2-morpholino group remains fixed as the solvent-channel anchor [2].

Negative Control or Inactive Comparator for 6-Arylquinazolin-4-amine Clk/Dyrk Inhibitor Studies

Because the compound lacks the 6-aryl substituent that is critical for Clk4 and Dyrk1A potency in the 6-arylquinazolin-4-amine series (IC50 values ranging from 27–136 nM for optimized analogs), it may serve as a structurally matched negative control in splicing-modulation assays, provided that its lack of Clk/Dyrk inhibition is experimentally confirmed [1][2].

Reference Standard for Analytical Method Development and Quality Control

With a certified purity of NLT 98%, well-defined molecular weight (354.83 g/mol), and a halogen atom enabling sensitive detection by LC-MS (characteristic 35Cl/37Cl isotope pattern), this compound is suitable for use as a system suitability standard or calibration reference in HPLC-UV and LC-MS analytical methods for quinazoline-based compound libraries .

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